molecular formula C21H19F4N3O2S B6568295 N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide CAS No. 921875-98-1

N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide

Cat. No.: B6568295
CAS No.: 921875-98-1
M. Wt: 453.5 g/mol
InChI Key: CJCVHIIHSLJHRU-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at position 2 with a sulfanyl group linked to a 4-(trifluoromethyl)benzyl moiety and at position 5 with a hydroxymethyl group. The acetamide side chain is connected to an N-[(4-fluorophenyl)methyl] group. This structural architecture combines electron-withdrawing (trifluoromethyl, fluorophenyl) and hydrophilic (hydroxymethyl) substituents, which may enhance target binding and solubility. While direct synthesis data for this compound are absent in the provided evidence, analogous imidazole derivatives are synthesized via nucleophilic substitution, S-alkylation, and cyclization reactions, as seen in related compounds . The hydroxymethyl group at position 5 distinguishes it from many antifungal or kinase-targeting imidazoles, which often feature bulkier or more lipophilic substituents .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N3O2S/c22-17-7-3-14(4-8-17)9-26-19(30)11-28-18(12-29)10-27-20(28)31-13-15-1-5-16(6-2-15)21(23,24)25/h1-8,10,29H,9,11-13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCVHIIHSLJHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)C(F)(F)F)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of the target compound with structurally related imidazole derivatives:

Compound Name/ID R1 (Imidazole Substituent) R2 (Sulfanyl/Sulfinyl Group) Key Features Biological Activity (If Available) Reference
Target Compound 5-(hydroxymethyl) 4-(trifluoromethyl)benzyl Hydrophilic hydroxymethyl; strong EWG (CF₃) Not specified
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide 4-(4-fluorophenyl), 1-methyl (R)-methylsulfinyl Chiral sulfoxide; X-ray-confirmed (R)-configuration p38 MAP kinase inhibitor
2-Pyrrolidinthiocarbonylthio-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide (5b) Dithiocarbamoyl Pyrrolidinyl Antifungal; docking with lanosterol 14α-demethylase MIC₅₀ 12.5 μg/mL (C. albicans)
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide 1-methyl-5-phenyl 4-chlorobenzyl Chlorophenyl (lipophilic); no hydroxymethyl Not specified
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide 1-(4-fluorophenyl) None (direct sulfanyl linkage) Fluorophenyl; oxazole pharmacophore Not specified

Key Observations:

Hydrophilicity vs. Lipophilicity: The target compound’s hydroxymethyl group enhances aqueous solubility compared to lipophilic substituents like chlorophenyl () or trifluoromethyl (). This may improve bioavailability in polar environments .

Similar effects are noted in sulfonamide-containing analogs (e.g., ) .

Stereochemical Considerations: Unlike the chiral sulfoxide in ’s compound, the target’s sulfanyl group lacks stereochemical complexity, simplifying synthesis but possibly reducing enantiomer-specific activity .

Antifungal Activity: While the target compound’s activity is unspecified, ’s derivatives with dithiocarbamoyl groups show potent antifungal effects, suggesting that the hydroxymethyl and trifluoromethyl groups in the target could be optimized for similar applications .

Pharmacokinetic and Toxicity Insights

  • ADME Properties: The hydroxymethyl group may improve metabolic stability compared to methyl or halogenated analogs (e.g., ). However, the trifluoromethyl group could increase plasma protein binding, as seen in sulfonamide derivatives () .
  • Toxicity: Fluorophenyl and chlorophenyl groups in related compounds () are associated with low acute toxicity, but trifluoromethyl groups may pose metabolic challenges due to slow defluorination .

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